6-Nitroheptan-3-one

Description

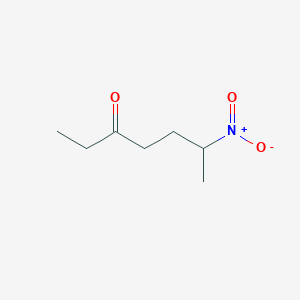

Structure

3D Structure

Properties

IUPAC Name |

6-nitroheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKAXLRSLQVORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525634 | |

| Record name | 6-Nitroheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83188-08-3 | |

| Record name | 6-Nitroheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroheptan-3-one (CAS: 83188-08-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroheptan-3-one, a nitroalkane derivative, presents a compelling scaffold for further chemical exploration and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via Michael addition, and a discussion of its potential reactivity and foreseeable applications in drug discovery, grounded in the broader context of nitro-containing compounds. This document also addresses the pertinent safety and toxicological considerations associated with this class of molecules.

Introduction: The Emerging Significance of Nitroalkanes in Chemistry and Drug Discovery

Nitro compounds have a long and storied history in chemistry, initially recognized for their energetic properties. However, their utility has expanded significantly, with the nitro group now acknowledged as a versatile functional group in modern organic synthesis and medicinal chemistry.[1] The strong electron-withdrawing nature of the nitro group activates adjacent carbon atoms, facilitating a variety of carbon-carbon bond-forming reactions.[1] Furthermore, the nitro group can be considered both a pharmacophore and a toxicophore, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[2][3]

This compound (CAS: 83188-08-3), a seven-carbon aliphatic ketone bearing a nitro group at the 6-position, embodies the chemical potential of this class of molecules. While specific research on this compound is not extensively documented in mainstream literature, its structure suggests its role as a valuable synthetic intermediate. Its synthesis from readily available precursors highlights its accessibility for researchers. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound for professionals in the field of drug development and chemical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on available data.[2]

| Property | Value | Reference |

| CAS Number | 83188-08-3 | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Density | 1.0±0.1 g/cm³ | [2] |

| Boiling Point | 255.5±23.0 °C at 760 mmHg | [2] |

| Flash Point | 109.2±15.4 °C | [2] |

| Exact Mass | 159.089539 | [2] |

Synthesis of this compound: A Focus on the Michael Addition

The most logical and referenced synthetic route to this compound is the Michael addition of nitroethane to 1-penten-3-one.[2] This reaction is a classic example of a conjugate addition, where a nucleophile, in this case, the carbanion generated from nitroethane, adds to the β-carbon of an α,β-unsaturated carbonyl compound.

The Underlying Chemistry: The Michael Addition

The Michael reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The key to this reaction is the generation of a stabilized carbanion from a "Michael donor," which then attacks the electron-deficient β-carbon of a "Michael acceptor." In the synthesis of this compound, nitroethane serves as the Michael donor, and 1-penten-3-one is the Michael acceptor. The presence of a base is crucial to deprotonate the α-carbon of nitroethane, forming the reactive nitronate anion.

Experimental Protocol: A Generalized Approach

Materials:

-

Nitroethane (CAS: 79-24-3)

-

1-Penten-3-one (CAS: 1629-58-9)

-

A suitable base (e.g., sodium ethoxide, DBU, or a phase transfer catalyst like tetrabutylammonium chloride in a biphasic system)

-

An appropriate solvent (e.g., ethanol, methanol, or a biphasic system of water and dichloromethane)

-

Standard laboratory glassware and workup reagents (e.g., diethyl ether, saturated sodium chloride solution, sodium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen base in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Michael Donor: To the basic solution, add nitroethane dropwise at a controlled temperature (often at 0 °C to room temperature). Stir the mixture for a short period to ensure the formation of the nitronate anion.

-

Addition of Michael Acceptor: Slowly add 1-penten-3-one to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Workup: Upon completion, quench the reaction by adding a mild acid or saturated ammonium chloride solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

References

An In-depth Technical Guide to the Physical Properties of 6-Nitroheptan-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Nitroheptan-3-one (CAS No. 83188-08-3), a molecule of interest in synthetic and medicinal chemistry. This document is intended to serve as a technical resource, offering not only a compilation of its properties but also insights into the experimental methodologies for their determination and the scientific rationale behind them.

Introduction: The Significance of Nitro Ketones

Aliphatic nitro compounds are versatile building blocks in organic synthesis, valued for their ability to participate in a wide array of chemical transformations.[1] The presence of the electron-withdrawing nitro group profoundly influences the reactivity of the molecule, making adjacent protons acidic and enabling a variety of carbon-carbon bond-forming reactions.[2] When combined with a ketone functionality, as in this compound, the resulting β-nitro ketone structure opens up further synthetic possibilities. These compounds can be readily transformed into other valuable functional groups, such as β-amino ketones and α,β-unsaturated ketones.

The nitro group is a significant pharmacophore in medicinal chemistry, appearing in a range of therapeutic agents.[3] Its strong electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Aliphatic nitro compounds, in particular, have been investigated for their potential in the development of new therapeutic agents, including antimicrobial and antiprotozoal drugs.[5] A thorough understanding of the physical properties of molecules like this compound is therefore a critical prerequisite for its application in drug design and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 83188-08-3 | [6] |

| Molecular Formula | C₇H₁₃NO₃ | [6] |

| Molecular Weight | 159.183 g/mol | [6] |

| Exact Mass | 159.089539 u | [6] |

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a polar carbonyl group and a nitro group, along with a seven-carbon aliphatic chain, results in a unique set of characteristics.

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Density | 1.0 ± 0.1 | g/cm³ | [6] |

| Boiling Point | 255.5 ± 23.0 | °C at 760 mmHg | [6] |

| Flash Point | 109.2 ± 15.4 | °C | [6] |

| Vapor Pressure | 0.0 ± 0.5 | mmHg at 25°C | [6] |

| Index of Refraction | 1.438 | - | [6] |

| LogP (octanol-water partition coefficient) | 1.03 | - | [6] |

| Polar Surface Area (PSA) | 62.89000 | Ų | [6] |

These properties suggest that this compound is a relatively high-boiling liquid with moderate polarity. The LogP value indicates a slight preference for the octanol phase, suggesting it may have some degree of lipophilicity, a property of interest in drug development.

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for chemical characterization and process development. The following section outlines standard experimental protocols for measuring the key physical properties of a liquid ketone like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a substance's volatility and purity.

Protocol: Micro-boiling Point Determination

-

Sample Preparation: A small amount of the purified this compound is placed in a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary assembly are immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

-

Heating and Observation: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Rationale: This micro-method is advantageous as it requires only a small amount of sample. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at its boiling point.

Density Measurement

Density is an intrinsic property that can be used for substance identification and to calculate mass from a given volume.

Protocol: Pycnometer Method

-

Pycnometer Calibration: A pycnometer of a known volume is first weighed empty and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again.

-

Sample Measurement: The pycnometer is then cleaned, dried, and filled with this compound at the same temperature and weighed.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

-

Causality: The pycnometer allows for the precise measurement of a fixed volume, ensuring an accurate density determination. Temperature control is critical as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Protocol: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as the refractive index is temperature-sensitive.

Spectroscopic Characterization

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl group adjacent to the nitro group would likely appear as a doublet. The methylene and methine protons would exhibit complex splitting patterns due to coupling with neighboring protons. The ethyl group attached to the carbonyl would show a characteristic triplet and quartet.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically >200 ppm). The carbon bearing the nitro group would also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

-

C=O stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ characteristic of an aliphatic ketone.

-

N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 159. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the nitro group.

Synthesis and Purity Determination

The synthesis of β-nitro ketones like this compound can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone.

General Synthetic Approach

A plausible synthesis for this compound involves the reaction of nitroethane with 1-penten-3-one in the presence of a suitable base.

Caption: A potential synthetic route to this compound.

Purity Determination

Ensuring the purity of a synthesized compound is critical for its use in research and development. A combination of analytical techniques is typically employed.

Protocol: Purity Analysis

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the desired product from any unreacted starting materials or byproducts. The purity is determined by the relative area of the product peak.

-

Spectroscopic Methods: NMR spectroscopy can be a powerful tool for assessing purity. The presence of impurity peaks in the ¹H NMR spectrum can be used for quantification if a standard of known concentration is used.

-

Titration: For acidic or basic impurities, titration methods can be employed.

Applications in Drug Development and Research

The structural motifs present in this compound make it a molecule of interest for further chemical exploration and potential applications in drug discovery.

-

Scaffold for Library Synthesis: The nitro and ketone functionalities can be readily transformed into a variety of other chemical groups, making it a useful scaffold for the synthesis of a library of related compounds for biological screening.

-

Precursor to Bioactive Molecules: As previously mentioned, the nitro group can be reduced to an amine, and the ketone can be modified, providing access to a range of potentially bioactive molecules such as amino alcohols and substituted heterocycles.

-

Mechanistic Studies: The reactivity of β-nitro ketones can be exploited in mechanistic studies of various organic reactions.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While a comprehensive set of experimental data is still emerging, the information presented here, based on available data and established chemical principles, offers a solid foundation for researchers and scientists working with this compound. The outlined experimental protocols provide a clear path for the validation and expansion of this knowledge base. As the exploration of novel chemical entities continues to be a cornerstone of drug discovery and development, a thorough characterization of compounds like this compound is indispensable.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:83188-08-3 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Molecular Structure of 6-Nitroheptan-3-one

Executive Summary

6-Nitroheptan-3-one is a γ-nitro ketone, a class of organic compounds that serve as highly versatile intermediates in chemical synthesis. The presence of both a ketone and a nitro group provides two distinct functional handles for subsequent chemical transformations, making it a valuable building block for more complex molecules, including nitrogen-containing heterocycles.[1] This guide provides a comprehensive examination of the molecular structure of this compound, beginning with its fundamental chemical identity and physicochemical properties. We delve into its primary synthetic route—the organocatalytic Michael addition—providing a detailed mechanistic overview and a representative experimental protocol. The core of this guide focuses on the structural elucidation using modern spectroscopic techniques, offering an expert analysis of the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Finally, we briefly touch upon the synthetic utility of this molecule, highlighting its role as a precursor in drug development and materials science.

Chemical Identity and Physicochemical Properties

This compound is a saturated acyclic ketone containing a nitro functional group at the 6-position of a seven-carbon chain. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 83188-08-3 | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Boiling Point (Predicted) | 255.5 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 109.2 ± 15.4 °C | [2] |

Molecular Structure Diagram

The 2D chemical structure of this compound illustrates the arrangement of the heptane backbone with the carbonyl group at position 3 and the nitro group at position 6.

Caption: 2D Structure of this compound.

Synthesis via Organocatalytic Michael Addition

The construction of γ-nitro ketones is most effectively achieved through the conjugate addition (Michael reaction) of a nitroalkane to an α,β-unsaturated ketone.[3][4] This carbon-carbon bond-forming reaction is fundamental in organic synthesis and can often be performed with high efficiency and stereoselectivity using organocatalysts.[5][6]

Reaction Scheme

The synthesis of this compound proceeds via the base-catalyzed Michael addition of nitroethane to 1-penten-3-one.

Caption: Synthesis of this compound via Michael Addition.

Causality of the Mechanism

The reaction is initiated by a base, which deprotonates the α-carbon of nitroethane. The choice of base is critical; a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred to avoid side reactions. The resulting nitronate anion is a soft nucleophile, making it ideal for 1,4-conjugate addition to the electron-deficient β-carbon of the enone. The enolate intermediate formed is then protonated by the conjugate acid of the base (or a protic solvent during workup) to yield the final γ-nitro ketone product. The thermodynamic stability of the resulting C-C bond drives the reaction to completion.

Representative Experimental Protocol

This protocol is a self-validating system adapted from established methodologies for the Michael addition of nitroalkanes to enones.[4][7]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the α,β-unsaturated ketone (1-penten-3-one, 1.0 eq) and a suitable solvent (e.g., toluene or THF, 0.5 M).

-

Expertise & Experience: An inert atmosphere is crucial to prevent moisture from quenching the base and to avoid potential side reactions with atmospheric oxygen.

-

-

Addition of Reagents: Add the nitroalkane (nitroethane, 1.2-1.5 eq). The slight excess of the nitroalkane ensures complete consumption of the limiting enone.

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add the organocatalyst (e.g., DBU, 10 mol%) dropwise.

-

Trustworthiness: Cooling the reaction controls the initial exotherm, preventing the formation of undesired byproducts and ensuring a controlled reaction rate. Catalytic amounts of base are sufficient, minimizing waste and simplifying purification.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting enone is fully consumed.

-

Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Expertise & Experience: The NH₄Cl quench neutralizes the basic catalyst and protonates any remaining enolate, preparing the mixture for extraction.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Trustworthiness: This multi-step workup and chromatographic purification is a standard, validated method to ensure the removal of salts, catalyst, and unreacted starting materials, yielding a product of high purity suitable for further use.

-

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. While experimental spectra for this specific compound are not widely published, a robust structural assignment can be made based on predicted data derived from established principles and analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl (C=O) and nitro (N-O) groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics | Reference |

| C-H (sp³) Stretch | 2850 - 3000 | Medium to strong, sharp peaks | |

| C=O (Ketone) Stretch | ~1715 | Very strong, sharp, and characteristic | [8] |

| N-O Asymmetric Stretch | ~1550 | Strong, one of the two key nitro group peaks | [9] |

| N-O Symmetric Stretch | ~1365 | Medium-strong, confirms nitro group presence | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The asymmetry of the molecule means all seven carbon atoms and all thirteen protons are chemically non-equivalent, leading to a complex but interpretable spectrum.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Proton Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H1 (-CH₃) | ~1.05 | Triplet (t) | 3H | Adjacent to a CH₂ group (H2). |

| H7 (-CH₃) | ~1.55 | Doublet (d) | 3H | Adjacent to the CH group (H6). Deshielded by proximity to the nitro group. |

| H5 (-CH₂-) | ~1.80 | Multiplet (m) | 2H | Coupled to H4 and H6. |

| H2 (-CH₂-) | ~2.45 | Quartet (q) | 2H | Adjacent to the carbonyl group (deshielded) and a CH₃ group. |

| H4 (-CH₂-) | ~2.75 | Triplet (t) | 2H | Alpha to the carbonyl group, significantly deshielded. |

| H6 (-CH-) | ~4.65 | Sextet or m | 1H | Alpha to the nitro group, highly deshielded. Coupled to H5 and H7. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Carbon Position | Predicted δ (ppm) | Rationale |

| C1 | ~8 | Standard alkyl methyl carbon. |

| C7 | ~20 | Alkyl methyl carbon, slightly deshielded by the adjacent nitro-bearing CH. |

| C5 | ~28 | Standard alkyl methylene carbon. |

| C2 | ~36 | Methylene carbon adjacent to the carbonyl. |

| C4 | ~45 | Methylene carbon alpha to the carbonyl, highly deshielded. |

| C6 | ~85 | Methine carbon directly attached to the electron-withdrawing nitro group. |

| C3 (C=O) | ~210 | Characteristic chemical shift for a ketone carbonyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation patterns, which act as a structural fingerprint.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 159 , corresponding to the molecular formula C₇H₁₃NO₃.

-

Key Fragmentation Pathways:

-

Loss of Nitro Group: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z = 113 ([M - NO₂]⁺). This is a common fragmentation for nitroalkanes.

-

α-Cleavage (McLafferty Rearrangement is also possible but α-cleavage is dominant): Cleavage of the bonds adjacent to the carbonyl group is a high-probability fragmentation for ketones.

-

Cleavage between C2-C3 would yield an acylium ion at m/z = 57 ([CH₃CH₂CO]⁺).

-

Cleavage between C3-C4 would yield an acylium ion at m/z = 132 ([M - CH₂CH₃]⁺).

-

-

Applications in Chemical Synthesis

The true value of this compound for researchers lies in its synthetic potential. The nitro group is not merely a structural component but a versatile functional group that can be transformed into a variety of other functionalities.

-

Precursor to Amines: The most significant application is the reduction of the nitro group to a primary amine. This transformation converts this compound into 6-aminoheptan-3-one, a γ-amino ketone. This reaction can be achieved using various reducing agents, such as zinc powder in acid or catalytic hydrogenation.[1]

-

Synthesis of Heterocycles: The resulting γ-amino ketones are key precursors to five-membered nitrogen-containing rings like pyrrolines and pyrrolidines through intramolecular condensation.[1][10] These structural motifs are prevalent in a vast number of natural products and pharmaceutically active compounds.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed through a synergistic application of modern spectroscopic techniques. Its synthesis via the robust and efficient Michael addition reaction makes it an accessible building block for synthetic chemists. The strategic placement of the ketone and transformable nitro group provides a powerful platform for the development of more complex molecular architectures, particularly for the synthesis of bioactive amines and heterocyclic scaffolds relevant to the fields of medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS#:83188-08-3 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 3-Heptanone, 6-methyl- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Strategic Synthesis of γ-Nitroketones between Nitroalkanes and Cyclopropanols: Harnessing Free-Radical Nucleophilic Substitution for Chemical Innovation. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectral Analysis of 6-Nitroheptan-3-one

This guide provides a detailed theoretical and practical framework for the spectral analysis of 6-Nitroheptan-3-one, a bifunctional organic molecule containing both a ketone and a nitro group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound possesses a unique molecular architecture, incorporating a carbonyl group and a nitro functionality. This combination makes it an interesting target for synthesis and a valuable intermediate in various chemical transformations. The nitro group, a potent electron-withdrawing group, and the carbonyl group, with its characteristic reactivity, impart a distinct chemical personality to the molecule. Understanding its spectral properties is paramount for its identification, characterization, and utilization in further synthetic applications.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-1 | ~ 1.05 | Triplet (t) | 3H | Located on a methyl group adjacent to a methylene group, showing typical alkane chemical shift. |

| H-2 | ~ 2.45 | Quartet (q) | 2H | Methylene group adjacent to a carbonyl group (deshielding effect) and a methyl group. |

| H-4 | ~ 2.75 | Triplet (t) | 2H | Methylene group alpha to the carbonyl group, significantly deshielded. |

| H-5 | ~ 2.10 | Multiplet (m) | 2H | Methylene group adjacent to a methine and another methylene group. |

| H-6 | ~ 4.70 | Sextet (sext) | 1H | Methine proton directly attached to the carbon bearing the electron-withdrawing nitro group, leading to substantial deshielding. |

| H-7 | ~ 1.60 | Doublet (d) | 3H | Methyl group protons adjacent to the methine proton at C-6. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven unique signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | ~ 8 | Typical chemical shift for a terminal methyl carbon in an aliphatic chain. |

| C-2 | ~ 36 | Methylene carbon adjacent to a carbonyl group. |

| C-3 | ~ 208 | Carbonyl carbon, highly deshielded and appearing far downfield. |

| C-4 | ~ 45 | Methylene carbon alpha to the carbonyl group. |

| C-5 | ~ 28 | Methylene carbon in the alkyl chain. |

| C-6 | ~ 85 | Carbon atom directly bonded to the electron-withdrawing nitro group, resulting in significant deshielding. |

| C-7 | ~ 20 | Methyl carbon adjacent to the carbon bearing the nitro group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carbonyl and nitro groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| C=O (Ketone) | 1715 - 1725 | Strong | Stretching |

| NO₂ (Nitro) | 1540 - 1560 | Strong | Asymmetric Stretching |

| NO₂ (Nitro) | 1370 - 1390 | Strong | Symmetric Stretching |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the saturated ketone functionality.[1] Equally significant are the two strong bands for the nitro group, typically found around 1550 cm⁻¹ and 1380 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 159.18 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the intact molecule.

-

α-Cleavage: Fragmentation adjacent to the carbonyl group is a common pathway for ketones. This would lead to the loss of an ethyl radical (C₂H₅•) or a butyl-nitro radical.

-

[M - C₂H₅]⁺: m/z = 130

-

[CH₃CH₂CO]⁺: m/z = 57

-

-

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. In this compound, this would involve the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C-3-C-4 bond.

-

Loss of NO₂: The nitro group can be lost as a neutral molecule (NO₂) or a radical (•NO₂).

-

[M - NO₂]⁺: m/z = 113

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Visualizations

Molecular Structure and Atom Numbering

References

Deconstructing the Nomenclature: A Technical Guide to 6-Nitroheptan-3-one

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 6-Nitroheptan-3-one. It is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of chemical naming conventions for accurate communication and documentation in a regulated environment. We will dissect the name to understand the underlying structural information it conveys, grounded in the established rules of organic chemical nomenclature.

Part 1: Foundational Principles of IUPAC Nomenclature

The IUPAC system is a systematic method of naming chemical compounds that provides an unambiguous description of a molecule's structure. For a substituted ketone like this compound, the naming process is governed by a hierarchical set of rules that prioritize certain functional groups over others.

The Hierarchy of Functional Groups

In molecules with multiple functional groups, a priority system dictates which group defines the parent name and its suffix.[1][2] The ketone functional group (a carbonyl group within a carbon chain) holds a higher priority than the nitro group (-NO2).[3][4] Consequently, the ketone group determines the base name of the molecule, ending in the suffix "-one".[5][6] The nitro group is, therefore, treated as a substituent and is denoted by the prefix "nitro-".[3]

Part 2: Step-by-Step Nomenclature of this compound

Let's systematically apply the IUPAC rules to derive the name this compound from its chemical structure.

Step 1: Identification of the Principal Functional Group and Parent Chain

The first step is to identify the highest-priority functional group, which, as established, is the ketone. The presence of the ketone dictates that the compound will be named as an alkanone. Next, we identify the longest continuous carbon chain that contains the carbonyl carbon of the ketone. In this case, the longest chain consists of seven carbon atoms. Therefore, the parent alkane is heptane. By replacing the "-e" of heptane with the ketone suffix "-one", we get the base name "heptanone".[5]

Step 2: Numbering the Parent Chain

The carbon chain must be numbered to give the principal functional group (the ketone) the lowest possible locant (number).[5][7] To achieve this, we number the seven-carbon chain from the end that is closer to the carbonyl group. This results in the carbonyl carbon being at position 3. Thus, the name is refined to "heptan-3-one".

Step 3: Identifying and Locating Substituents

With the parent chain and the principal functional group named and numbered, we now identify any substituents. In this molecule, we have a nitro group (-NO2) attached to the carbon chain.

Step 4: Final Assembly of the IUPAC Name

The final step is to name and number the substituent and add it as a prefix to the parent name. The nitro group is located on the sixth carbon of the chain, as determined by the numbering established in Step 2. Therefore, it is named "6-nitro". Prefixes are placed in alphabetical order if there are multiple substituents; however, here we only have one.

Combining the prefix and the parent name gives us the complete and unambiguous IUPAC name: This compound .

The following diagram illustrates the logical workflow for the IUPAC naming of this compound.

References

Navigating the Stability and Storage of 6-Nitroheptan-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Chemical Nature of 6-Nitroheptan-3-one

This compound is a bifunctional molecule possessing both a nitro group and a ketone. This unique structure dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro group influences the acidity of the alpha-protons, while the ketone functionality presents its own set of potential degradation pathways. Acknowledging this duality is paramount for developing robust handling and storage strategies.

Aliphatic nitro compounds are known for their potential thermal sensitivity, with decomposition being a highly exothermic process. While the tendency towards detonation decreases with longer carbon chains, caution is always warranted. Similarly, ketones can be susceptible to various degradation reactions, particularly in the presence of contaminants or adverse environmental conditions.

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is not static but is influenced by a confluence of environmental and chemical factors. Understanding and controlling these variables is critical to preserving the compound's purity and integrity.

Table 1: Critical Factors Affecting Stability

| Factor | Influence on this compound Stability | Rationale |

| Temperature | High temperatures can initiate or accelerate thermal decomposition. | Aliphatic nitroalkanes can undergo exothermic decomposition, and ketone stability is also temperature-dependent.[1] |

| pH | Both acidic and basic conditions can promote degradation. | Nitroalkanes exist in equilibrium with their more reactive nitronate tautomers, a process influenced by pH.[2][3] Strong acids can catalyze hydrolysis.[4] |

| Light | Exposure to UV or other high-energy light can induce photodegradation. | Nitroaromatic compounds are known to undergo photodegradation, and similar pathways can be anticipated for aliphatic nitro compounds.[5] |

| Oxygen | The presence of oxygen can facilitate oxidative degradation pathways. | While specific data on this compound is limited, oxidative degradation is a common pathway for organic molecules. |

| Contaminants | Impurities such as strong bases, acids, oxidizing agents, and metals can catalyze decomposition. | Chemical contamination can significantly lower the thermal stability of nitro compounds.[5] |

Potential Degradation Pathways

Several degradation pathways can compromise the purity of this compound. Being aware of these potential routes is the first step in mitigating them.

Caption: Major degradation pathways for this compound.

-

Thermal Decomposition : Elevated temperatures can lead to the cleavage of the C-N bond, initiating a cascade of exothermic reactions. Studies on various nitroalkanes show a significant decomposition phenomenon upon heating.[1][6]

-

Hydrolysis : In aqueous environments, particularly under acidic or basic conditions, the nitro group can be susceptible to hydrolysis. The Nef reaction, for instance, describes the conversion of a nitroalkane salt to a carbonyl compound under acidic conditions.[7][8] The ketone functional group can also be involved in hydration and other water-mediated reactions.

-

Photodegradation : Exposure to light, especially in the UV spectrum, can provide the energy needed to break chemical bonds and initiate degradation. While more studied in nitroaromatic compounds, this pathway should be considered for this compound.[5]

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling protocols are recommended based on the chemical principles of nitroalkanes and ketones.

Long-Term Storage Protocol

-

Temperature : Store at refrigerated temperatures, ideally between 2-8°C. For extended periods, storage at -20°C is advisable to significantly slow down potential degradation reactions.[9]

-

Atmosphere : Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative degradation and exposure to atmospheric moisture.

-

Container : Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect the compound from light and air.

-

Location : Store in a dry, well-ventilated area away from heat sources and incompatible materials.

Handling Procedures

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust or aerosols.

-

Keep away from sources of ignition.

Stability Testing and Purity Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period for this compound.

Accelerated Stability Testing Protocol

Accelerated stability studies, conducted under stressed conditions, can provide an early indication of the compound's stability profile.[10][11]

Caption: Workflow for an accelerated stability study.

Methodology:

-

Sample Preparation : Prepare multiple, uniform samples of this compound in the intended storage container.

-

Exposure to Stress Conditions : Store the samples in controlled environmental chambers at elevated temperatures (e.g., 40°C/75% RH, 60°C/ambient RH) and under photostability conditions as per ICH guidelines.

-

Time Points : Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

-

Analysis : Analyze the samples for purity, appearance, and the presence of any degradation products.

-

Data Analysis : Use the data to plot degradation rates and, using the Arrhenius equation, to predict the shelf-life at the recommended storage conditions.[12]

Analytical Methods for Purity Determination

The choice of analytical method is crucial for accurately assessing the purity of this compound and detecting any potential degradation products.

-

High-Performance Liquid Chromatography (HPLC) : A versatile and widely used technique for purity analysis. A reverse-phase C18 column with a UV detector is a common starting point. The method should be validated for linearity, accuracy, precision, and specificity.

-

Gas Chromatography (GC) : Suitable for volatile compounds. A flame ionization detector (FID) can be used for quantification. Care must be taken to ensure the compound does not degrade at the inlet temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure and identify impurities. Quantitative NMR (qNMR) can also be employed for purity determination against a certified reference standard.

-

Mass Spectrometry (MS) : Can be coupled with GC or HPLC to identify the mass of the parent compound and any degradation products, aiding in structural elucidation.

Incompatible Materials

To prevent catalytic degradation, avoid contact with the following materials:

-

Strong Bases : Can deprotonate the alpha-carbon, forming the more reactive nitronate.

-

Strong Acids : Can catalyze hydrolysis.

-

Strong Oxidizing Agents : Can lead to oxidative degradation.

-

Strong Reducing Agents : May reduce the nitro group.

-

Certain Metals : Some metals can catalyze decomposition.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in scientific research and drug development. By understanding its inherent chemical properties, controlling key environmental factors, and implementing robust storage and handling protocols, researchers can ensure the integrity of this valuable compound. A systematic approach to stability testing will further provide the necessary data to establish a confident shelf-life and re-test period, ultimately contributing to the reproducibility and success of scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. | Sigma-Aldrich [sigmaaldrich.com]

- 4. The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. Nef Reaction [organic-chemistry.org]

- 8. Nef reaction - Wikipedia [en.wikipedia.org]

- 9. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Discovery and History of Aliphatic Nitro Compounds

Introduction

Aliphatic nitro compounds, organic molecules bearing the nitro group (-NO₂) attached to a saturated carbon atom, represent a cornerstone of modern organic synthesis and medicinal chemistry.[1] Their unique electronic properties and versatile reactivity have established them as indispensable building blocks for the construction of complex molecular architectures, ranging from pharmaceuticals to high-energy materials.[2][3] This guide provides a comprehensive exploration of the discovery and historical development of aliphatic nitro compounds, tracing their journey from laboratory curiosities to pivotal intermediates in drug development. We will delve into the foundational synthetic methodologies, the elucidation of their chemical behavior, and their strategic application in the synthesis of life-saving medicines.

The Dawn of Nitroalkane Chemistry: Victor Meyer's Pioneering Synthesis

The story of aliphatic nitro compounds begins in 1872 with the seminal work of German chemist Victor Meyer.[4][5] Prior to his investigations, the nitro group was primarily associated with aromatic compounds. Meyer's breakthrough was the first successful synthesis of a simple nitroalkane, nitromethane.[6]

The Victor Meyer Reaction: A Foundational Method

Meyer's method, now known as the Victor Meyer reaction, involved the treatment of an alkyl iodide with silver nitrite (AgNO₂).[4][6] This nucleophilic substitution reaction, while groundbreaking, was not without its complexities. The nitrite ion is an ambident nucleophile, meaning it can attack the alkyl halide with either its nitrogen or one of its oxygen atoms.[7] This dual reactivity leads to the formation of a mixture of the desired nitroalkane and an isomeric alkyl nitrite.

Experimental Protocol: The Classic Victor Meyer Synthesis of Nitroethane

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 1 mole of ethyl iodide.

-

Addition of Silver Nitrite: Gradually add 1.1 moles of finely powdered silver nitrite to the ethyl iodide with constant stirring. The use of a slight excess of silver nitrite helps to drive the reaction towards the nitroalkane product.

-

Reaction Conditions: Gently heat the reaction mixture on a water bath. The reaction is typically exothermic, and the rate should be controlled by cooling if necessary.

-

Workup and Purification: After the reaction is complete (as indicated by the cessation of heat evolution), the mixture is cooled. The product is then isolated by distillation. The lower boiling alkyl nitrite is distilled off first, followed by the higher boiling nitroethane. Fractional distillation is crucial for obtaining a pure sample of the nitroalkane.

The causality behind Meyer's choice of silver nitrite is rooted in Hard-Soft Acid-Base (HSAB) theory. The silver ion (Ag⁺) is a soft acid, and it preferentially coordinates with the softer iodide leaving group, facilitating its departure. Concurrently, the nitrogen end of the nitrite ion is a softer nucleophile than the oxygen end, leading to a greater proportion of C-N bond formation with the soft electrophilic carbon of the alkyl halide.

Early Confirmation and Alternative Approaches

Shortly after Meyer's discovery, Hermann Kolbe, another prominent chemist of the era, reported an alternative synthesis of nitromethane in the same year.[8] Kolbe's method involved the reaction of chloroacetic acid with sodium nitrite.[9] This reaction proceeds via the formation of nitroacetic acid, which then undergoes decarboxylation to yield nitromethane. While not as general as Meyer's method for synthesizing a variety of nitroalkanes, it provided crucial independent confirmation of the existence and structure of these new compounds.

Elucidating Reactivity: The Henry and Nef Reactions

The true synthetic potential of aliphatic nitro compounds began to be unlocked with the discovery of key reactions that exploited the unique properties of the nitro group. The strong electron-withdrawing nature of the nitro group renders the α-protons (protons on the carbon adjacent to the nitro group) acidic, with pKa values for simple nitroalkanes being around 10 in aqueous solution.[10] This acidity is the foundation for some of the most important carbon-carbon bond-forming reactions in organic chemistry.

The Henry (Nitro-Aldol) Reaction

In 1895, the Belgian chemist Louis Henry discovered that nitroalkanes could undergo a base-catalyzed addition to aldehydes and ketones, a process now known as the Henry reaction or the nitro-aldol reaction.[11][12] This reaction is a powerful tool for the formation of β-nitro alcohols, which are versatile synthetic intermediates.[13]

Mechanism of the Henry Reaction

The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[14]

The Nef Reaction

In 1894, John Ulric Nef discovered that the salt of a primary or secondary nitroalkane could be hydrolyzed with a strong acid to yield an aldehyde or a ketone, respectively, and nitrous oxide.[15][16] The Nef reaction provides a powerful method for converting a nitroalkane, which can be thought of as a masked carbonyl group, into its corresponding carbonyl compound.[17]

Experimental Protocol: A Generalized Nef Reaction

-

Nitronate Salt Formation: Dissolve the primary or secondary nitroalkane in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide) to form the sodium nitronate salt.

-

Acid Hydrolysis: Slowly add the solution of the nitronate salt to a cold, stirred solution of a strong mineral acid, such as sulfuric acid. The temperature should be maintained at a low level (typically below 0 °C) to minimize side reactions.

-

Product Isolation: After the addition is complete, the reaction mixture is often steam distilled or extracted with an organic solvent to isolate the aldehyde or ketone product.

The ability to introduce a carbon chain via a nitroalkane and then unmask a carbonyl group through the Nef reaction significantly expanded the synthetic utility of this class of compounds.

Industrial Synthesis and Broader Applications

The initial laboratory-scale syntheses of nitroalkanes paved the way for their large-scale industrial production. The vapor-phase nitration of alkanes, such as propane, with nitric acid at high temperatures (350–450 °C) became a major industrial method.[10] This process, however, is not very selective and produces a mixture of nitromethane, nitroethane, and nitropropanes, which must be separated by fractional distillation.[16]

Beyond their role in synthesis, the lower molecular weight nitroalkanes found widespread use as industrial solvents, fuel additives, and precursors for explosives.[6][18]

Aliphatic Nitro Compounds in Drug Discovery and Development

The true impact of aliphatic nitro compound chemistry on human health became evident with their application in the synthesis of pharmaceuticals. The nitro group's ability to be transformed into other functional groups, particularly amines, and its role in facilitating carbon-carbon bond formation, made it a valuable tool for medicinal chemists.[19][20]

Chloramphenicol: A Landmark Antibiotic

A pivotal moment in the history of medicinal chemistry was the synthesis of chloramphenicol, a broad-spectrum antibiotic.[21] A key step in many synthetic routes to chloramphenicol involves the use of a nitroalkane. The presence of the aromatic nitro group in the final molecule is also crucial for its biological activity, although its bioreduction can lead to toxicity.[22][23] The synthesis often utilizes a Henry-type reaction to construct the carbon skeleton of the molecule.

Modern Drug Development

The legacy of nitroalkanes in drug discovery continues to this day. They are recognized as versatile building blocks for creating complex and stereochemically rich molecules.[19][20] Several successful pharmaceuticals have been developed using nitroalkane chemistry, including:[3][24]

-

Ranitidine (Zantac): An H₂ receptor antagonist used to treat stomach ulcers.

-

Methyl DOPA: An antihypertensive agent.

-

Ethambutol: A bacteriostatic antimycobacterial drug used to treat tuberculosis.

The utility of nitroalkanes in modern drug synthesis is summarized in the following table:

| Application | Description |

| Henry Reaction | Formation of β-nitro alcohols, which are precursors to β-amino alcohols, a common motif in pharmaceuticals. |

| Michael Addition | Conjugate addition of nitronates to α,β-unsaturated carbonyl compounds, enabling the formation of 1,4-dicarbonyl compounds after a Nef reaction. |

| Nef Reaction | Conversion of the nitro group to a carbonyl group, unmasking a key functional group late in a synthetic sequence. |

| Reduction to Amines | The nitro group is readily reduced to a primary amine, a fundamental functional group in a vast number of drugs. |

The bioreduction of the nitro group is a double-edged sword in medicinal chemistry.[25] While it is often the basis for the therapeutic effect of nitro-containing drugs, the reactive intermediates formed during this process, such as nitroso and hydroxylamine species, can lead to toxicity.[20][26] Understanding and modulating this metabolic pathway is a critical aspect of designing safer and more effective nitro-based pharmaceuticals.

Conclusion

From Victor Meyer's foundational discovery in 1872 to their current status as indispensable tools in drug development, the journey of aliphatic nitro compounds is a testament to the power of fundamental research in chemistry. The elucidation of their unique reactivity, particularly through the Henry and Nef reactions, has provided chemists with a powerful and versatile toolkit for the construction of complex organic molecules. As the quest for new and more effective therapeutics continues, the rich and varied chemistry of aliphatic nitro compounds will undoubtedly continue to play a pivotal role in shaping the future of medicine.

References

- 1. Recent developments on the chemistry of aliphatic nitro compounds under aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advancionsciences.com [advancionsciences.com]

- 4. scribd.com [scribd.com]

- 5. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 6. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. Nitro compound - Wikipedia [en.wikipedia.org]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. redalyc.org [redalyc.org]

- 13. benchchem.com [benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Nef reaction - Wikipedia [en.wikipedia.org]

- 17. Nef reaction | PPTX [slideshare.net]

- 18. Henry Reaction [organic-chemistry.org]

- 19. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 22. Synthesis and antibiotic properties of chloramphenicol reduction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of nitro-reduction and nitric oxide in the toxicity of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cphi-online.com [cphi-online.com]

- 25. researchgate.net [researchgate.net]

- 26. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for Nitro Ketone Structures: A Guide for Researchers

An In-Depth Technical Guide:

Introduction: The Computational Lens on Nitro Ketones

Nitro ketones represent a fascinating and vital class of organic compounds. Their unique electronic landscape, governed by the powerful electron-withdrawing nature of both the nitro (-NO₂) and carbonyl (>C=O) groups, imparts them with distinct reactivity and properties. These characteristics make them valuable intermediates in organic synthesis and key pharmacophores in drug development.[1][2] Understanding their behavior at a molecular level—their three-dimensional structure, stability, and reaction pathways—is paramount for harnessing their full potential.

While experimental techniques provide invaluable data, they often capture a snapshot of a molecule's behavior under specific conditions. Theoretical calculations, rooted in quantum chemistry, offer a complementary and predictive approach. They allow us to build, manipulate, and analyze molecules in a virtual environment, providing profound insights into their intrinsic properties. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the principles and practical workflows for performing robust theoretical calculations on nitro ketone structures. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Pillar 1: The Theoretical Foundation - Choosing the Right Tools

The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. This choice is always a trade-off between computational cost and desired accuracy.

Quantum Mechanical (QM) Methods: Approximating Molecular Reality

QM methods solve, or more accurately, approximate the Schrödinger equation for a given molecule to determine its energy and electronic structure.

-

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

-

Hartree-Fock (HF) Theory: This is the foundational ab initio method. It treats each electron in the average field of all other electrons but neglects the instantaneous electron-electron correlation.[3][4] While computationally efficient, its neglect of electron correlation makes it generally unsuitable for accurate quantitative predictions, though it can be a reasonable starting point for more complex calculations.

-

Post-Hartree-Fock Methods (e.g., Møller-Plesset Perturbation Theory - MP2): These methods systematically improve upon the HF result by including electron correlation. MP2 is a common choice that often provides significantly better geometries and energies than HF. However, its computational cost is substantially higher.[5]

-

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[6] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects.

-

Choosing a Functional: The "zoo" of DFT functionals is vast. For molecules like nitro ketones, which feature significant electron delocalization and polarization, the choice is critical.

-

B3LYP: A popular hybrid functional that has been widely used for a variety of organic molecules. It often provides good geometric structures.[7][8]

-

M06-2X: This is a high-nonlocality functional that often performs very well for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for studying reaction mechanisms and intramolecular interactions in nitro ketones.[9]

-

ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

-

-

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation.[10]

-

Pople-Style Basis Sets (e.g., 6-31G, 6-311G): These are widely used and offer a good balance for many applications. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals.[10]

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit as the size of the set (D=Double, T=Triple, Q=Quadruple zeta) increases. They are generally more accurate but also more computationally demanding than Pople-style sets.[11]

-

The Importance of Polarization and Diffuse Functions:

-

Polarization Functions (* or d,p): These functions allow orbitals to change shape and "polarize," which is crucial for describing the bonding in molecules with polar groups like nitro and carbonyl. For example, adding a d function to a carbon atom allows its p-orbitals to be polarized. Their inclusion is essential for accurate geometries.[10]

-

Diffuse Functions (+ or ++): These functions are large, spread-out functions that are important for describing species with electron density far from the nuclei, such as anions or molecules with lone pairs. Given the electronegative oxygen atoms in nitro ketones, diffuse functions can be important for accurately calculating electronic properties and reaction energetics.[5]

-

Table 1: Comparison of Common Basis Sets

| Basis Set | Description | Typical Use Case | Relative Cost |

| STO-3G | Minimal basis set | Very preliminary calculations, educational purposes | Very Low |

| 6-31G(d) | Split-valence with d-polarization on heavy atoms | Routine geometry optimizations on small to medium molecules | Low |

| 6-311+G(d,p) | Triple-split valence with diffuse functions on heavy atoms and polarization on all atoms | More accurate optimizations and energy calculations | Medium |

| cc-pVTZ | Correlation-consistent triple-zeta | High-accuracy energy calculations and benchmarking | High |

| aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions | High-accuracy calculations where anions or weak interactions are critical | Very High |

Pillar 2: A Validated Computational Workflow

A robust computational protocol is a self-validating system. Each step builds upon the last, with checks in place to ensure the physical and chemical relevance of the results.

Step 1: Molecule Construction and Initial Conformation

The first step is to build a 3D model of the nitro ketone. This can be done using molecular editor software.

-

Causality: An accurate initial structure is crucial. While subsequent optimization will refine the geometry, a poor starting point can lead to the calculation becoming trapped in a high-energy local minimum rather than finding the true global minimum. For flexible molecules, a preliminary conformational analysis using a less expensive method (like molecular mechanics) is highly recommended to identify low-energy starting structures.[14][15]

Step 2: Geometry Optimization

This is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol: Start with a modest level of theory, for example, B3LYP/6-31G(d) . This level is generally reliable for obtaining reasonable molecular geometries without excessive computational expense.[16]

-

Trustworthiness: The optimization algorithm iteratively adjusts the atomic positions to minimize the forces between them. The process is complete when the forces are infinitesimally small and the energy change between steps is negligible.

Step 3: Vibrational Frequency Calculation

This is a critical validation step that must be performed on the optimized geometry using the same level of theory.

-

Protocol: Perform a frequency calculation at the B3LYP/6-31G(d) level.

-

Self-Validation:

-

Confirming a Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule. If an imaginary frequency is found, the geometry must be distorted along the corresponding vibrational mode and re-optimized.

-

Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are essential for calculating reaction thermodynamics.

-

Spectroscopic Prediction: The calculated frequencies and intensities can be used to predict the molecule's infrared (IR) and Raman spectra, allowing for direct comparison with experimental data.[8]

-

Step 4: High-Accuracy Single-Point Energy Calculation

To obtain a more reliable electronic energy, a single-point energy calculation is performed on the validated geometry using a higher level of theory and a larger basis set.

-

Protocol: Using the B3LYP/6-31G(d) optimized geometry, perform a single-point energy calculation at a level such as M06-2X/6-311++G(2d,p) .

-

Causality: This approach is based on the observation that geometries are often less sensitive to the level of theory than electronic energies are. This "multi-step" protocol provides a highly accurate energy value at a fraction of the cost of performing the full optimization with the more expensive method.[16]

Caption: A typical workflow for theoretical calculations on nitro ketone structures.

Pillar 3: Analysis and Special Considerations

Once the calculations are complete, the resulting data can be used to understand the molecule's properties in detail. For nitro ketones, several aspects warrant special attention.

Keto-Enol Tautomerism

A fundamental aspect of ketone chemistry is the equilibrium between the keto and the corresponding enol tautomer.[4][17] The presence of a nitro group can significantly influence this equilibrium.

-

Computational Approach: To study this, one must model both the keto and the relevant enol forms. The full workflow (optimization and frequency calculation) should be applied to each tautomer. The relative stability can then be determined by comparing their Gibbs free energies (ΔG).

-

Insight: Theoretical calculations can predict whether the keto or enol form is thermodynamically preferred and by how much energy. Studies have shown that nitro substitution can stabilize the enol tautomer through intramolecular hydrogen bonding and conjugation.

Caption: Calculating the energy difference (ΔG) between keto and enol tautomers.

Electronic Structure and Reactivity

The potent electron-withdrawing properties of the nitro and carbonyl groups create unique reactive sites.[1][18]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often localized on the nitro- and keto-bearing parts of the molecule, indicating susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It will clearly show electron-deficient (blue) regions, typically around the carbonyl carbon and the nitro-group nitrogen, which are sites for nucleophilic attack. Electron-rich (red) regions, like the oxygen atoms, are sites for electrophilic attack.

Simulating Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, such as the Nef reaction, which converts a nitro group to a carbonyl[9][19], or the Henry (nitro-aldol) reaction.[20]

-

Methodology: This involves locating the transition state (TS) structure for the reaction. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency. The energy difference between the reactants and the TS gives the activation energy barrier (ΔG‡), which governs the reaction rate.

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern chemist, researcher, and drug developer. When applied with a clear understanding of the underlying principles and a rigorous, self-validating workflow, these methods can unravel the complex structural, electronic, and reactive properties of nitro ketones. From predicting the dominant tautomeric form to mapping out reaction pathways, computational chemistry empowers us to make informed predictions, interpret experimental results, and design new molecules with desired properties, accelerating the pace of scientific discovery and innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 13. iscitech.com [iscitech.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. comporgchem.com [comporgchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nef reaction - Wikipedia [en.wikipedia.org]

- 20. Henry Reaction [organic-chemistry.org]

A Proactive Safety & Handling Guide for 6-Nitroheptan-3-one: An In-Depth Technical Brief for Researchers

Chemical Identity and Inferred Hazard Profile

6-Nitroheptan-3-one is a bifunctional organic molecule containing both a ketone and a nitro group. The interplay of these functional groups dictates its reactivity and potential toxicological profile. While specific data is pending, a conservative approach to handling is warranted based on the known properties of similar chemical classes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 83188-08-3 | ChemSrc[1] |

| Molecular Formula | C7H13NO3 | Inferred |

| Molecular Weight | 159.18 g/mol | Inferred |

| Appearance | Anticipated to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Purity | 95.0% (as per some suppliers) | ChemSrc[1] |

Hazard Identification and Classification: A Predictive Analysis